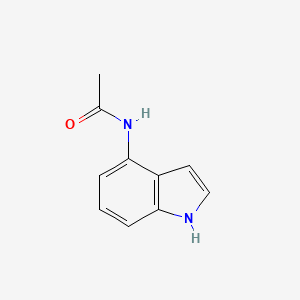

N-(1H-indol-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1H-indol-4-yl)acetamide” is a chemical compound with the linear formula C10H10N2O . It has a molecular weight of 174.204 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a linear formula C10H10N2O . More detailed structural information may be available in a 2D Mol file or a computed 3D SD file .

Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 174.2 . It is stored at a temperature of 4°C .

科学的研究の応用

Synthesis and Chemical Properties

N-(1H-indol-4-yl)acetamide derivatives have been synthesized and studied for their unique properties and potential applications. One study focused on the design and synthesis of indole acetamide derivatives, specifically N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, which was characterized by various spectroscopic analyses. The study also explored the compound's anti-inflammatory properties through in silico modeling, targeting cyclooxygenase domains, and its stability through energy frameworks and atom in molecule calculations (Al-Ostoot et al., 2020).

A similar study described the synthesis of N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives via regioselective Friedel-Crafts alkylation. The method proved highly efficient, offering yields up to 94% (Zhou et al., 2016).

Additionally, research into the oxidation product of N-[(8R)-2-methoxy-5,6,7,8,9,10-hexahydro-6,9-methanocyclohepta[b]indol-8-yl]acetamide revealed a structural transformation during crystallization. The study included molecular modeling to simulate docking into the melatonin-binding pocket of the MT1A receptor (Baranova et al., 2012).

Antiplasmodial and Antioxidant Activities

This compound derivatives have also been investigated for their biological properties. A series of derivatives was prepared and evaluated for in vitro antiplasmodial properties against Plasmodium falciparum. The study emphasized the importance of specific substituents for biological activity and utilized molecular docking to explore the mode of action against plasmodial parasites (Mphahlele et al., 2017).

Another study synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl acetamide derivatives and evaluated their antioxidant activity. The results revealed considerable activity, with certain compounds exhibiting remarkable activity at low concentrations (Gopi & Dhanaraju, 2020).

Anticancer Properties

The anticancer properties of this compound derivatives have been a subject of interest. A study on the synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives demonstrated that certain compounds exhibited significant cytotoxic activity. The study also performed a correlation study for quantitative structure-activity relationship (QSAR) and in vitro assay, identifying the most active compounds (Modi et al., 2011).

Safety and Hazards

“N-(1H-indol-4-yl)acetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

将来の方向性

The future directions for “N-(1H-indol-4-yl)acetamide” and related compounds could involve further exploration of their biological activities and therapeutic potential . For instance, the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . Also, the design of new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

作用機序

Target of Action

N-(1H-indol-4-yl)acetamide, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

Indole derivatives are known to interact excellently with their receptors . This interaction could lead to various changes in the cellular environment, depending on the specific receptor and the biological activity associated with it.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Result of Action

Indole derivatives are known to have diverse biological activities , which suggests that this compound could potentially have a wide range of molecular and cellular effects.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the gut microbiota plays a role in the bioconversion of indoles from tryptophan . .

生化学分析

Biochemical Properties

Indole derivatives, such as N-(1H-indol-4-yl)acetamide, have been found to interact with multiple receptors, aiding in the development of new useful derivatives . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

This compound, like other indole derivatives, can influence cell function. They have been found to maintain intestinal homeostasis and impact liver metabolism and the immune response . This is achieved through the activation of nuclear receptors, regulation of intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is likely involved in the metabolism of tryptophan, an essential amino acid

特性

IUPAC Name |

N-(1H-indol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)12-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOSTPNYFKCANZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712472.png)

![2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2712475.png)

![(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride](/img/structure/B2712477.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide](/img/structure/B2712478.png)

![N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2712479.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2712483.png)

![[1-(2-Fluoropyridine-4-carbonyl)-3-methylpiperidin-2-yl]methanamine hydrochloride](/img/structure/B2712487.png)

![N-(2-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2712488.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2712491.png)